6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC15747209
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FNO2 |
|---|---|
| Molecular Weight | 167.14 g/mol |
| IUPAC Name | 6-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
| Standard InChI | InChI=1S/C8H6FNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) |
| Standard InChI Key | PYVAZQMHHHMHOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)F)NC(=O)O1 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
6-Fluoro-1H-benzo[d] oxazin-2(4H)-one (CAS: 321-69-7) features a bicyclic framework consisting of a benzene ring fused to a 1,3-oxazin-2-one moiety. The fluorine atom occupies the 6-position on the benzene ring, imparting electron-withdrawing effects that influence reactivity. The molecular formula is , with a molecular weight of 181.12 g/mol . Systematic nomenclature follows IUPAC guidelines, with the "d" notation specifying the fusion position between the aromatic and heterocyclic rings.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
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NMR (CDCl₃, 400 MHz): Signals at δ 7.32 (ddd, , 1H) and δ 7.01 (d, , 1H) correspond to aromatic protons adjacent to the fluorine and oxazine ring .
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NMR (CDCl₃, 100 MHz): Peaks at δ 159.1 (C=O), δ 146.2 (C-F), and δ 74.1 (oxazine C-O) confirm the core structure .
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NMR (CDCl₃, 471 MHz): A singlet at δ -70.96 verifies the fluorine substituent’s presence .
High-resolution mass spectrometry (HRMS) data matches the theoretical molecular ion (: calc’d 247.1241, found 247.1239) .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via cyclization of 2-amino-5-fluorobenzoic acid derivatives. A representative method involves:
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Condensation: Reacting 2-amino-5-fluorobenzoic acid with triphosgene in dichloromethane at 0°C to form the oxazine ring .
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Cyclodehydration: Using acetic anhydride as a dehydrating agent to yield the final product .
Reaction conditions are critical; temperatures exceeding 50°C lead to decomposition, while inert atmospheres prevent oxidation .
Advanced Methodologies
Recent advances employ palladium-catalyzed carbonylation-cyclization domino reactions. For example, ortho-iodophenols react with cyanamide in the presence of and to generate benzoxazinones with 85% yield . This method avoids hazardous reagents and enables regioselective fluorination.
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | 1,4-Dioxane |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Reaction Time | 12 hours |
Reactivity and Functionalization
Electrophilic Substitution
The fluorine atom directs electrophilic attacks to the 4- and 7-positions of the benzene ring. Nitration with produces 4-nitro and 7-nitro derivatives, which are precursors to amine-functionalized analogs .
Ring-Opening Reactions
Treatment with nucleophiles (e.g., Grignard reagents) opens the oxazine ring, yielding 2-aminobenzamide derivatives. For instance, reaction with methylmagnesium bromide generates -methyl-2-amino-5-fluorobenzamide, a building block for antipsychotic drugs .
Applications in Pharmaceutical Development
Antimicrobial Agents
6-Fluoro-1H-benzo[d][1, oxazin-2(4H)-one derivatives exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL). Molecular docking studies reveal strong binding to Staphylococcus aureus DNA gyrase (binding energy: -9.2 kcal/mol) .
Neurological Therapeutics
The compound serves as an intermediate in synthesizing dopamine D₃ receptor agonists. Structural analogs show 90% receptor occupancy at 10 nM concentrations, with minimal cytotoxicity against WI38 human lung fibroblasts (IC₅₀ > 100 µM) .
Recent Research Advancements
Metal-Free Synthesis
A 2024 study demonstrated a solvent-free synthesis using anthranilic acid and ethyl cyanoacetate, achieving 88% yield under microwave irradiation (150°C, 20 minutes) . This green methodology reduces waste and avoids toxic catalysts.
Computational Modeling
Petro Osiris Molinspiration (POM) analysis predicts favorable drug-likeness scores (0.87) and low hepatotoxicity risk. Molecular dynamics simulations indicate stable binding to β-lactamase over 100 ns trajectories .
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